molecular formula C17H25F3N2O4S B11927736 3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid

3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid

Cat. No.: B11927736
M. Wt: 410.5 g/mol
InChI Key: ZAJDYPRGNPKHEI-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid is a synthetic organic compound characterized by the presence of a benzoic acid core substituted with dimethylsulfamoyl and trifluorooctylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid typically involves multiple steps:

    Formation of the Benzoic Acid Core: The starting material, 4-aminobenzoic acid, undergoes sulfonation with dimethylsulfamoyl chloride in the presence of a base such as pyridine to form 3-(dimethylsulfamoyl)-4-aminobenzoic acid.

    Introduction of the Trifluorooctylamino Group: The intermediate is then reacted with 8,8,8-trifluorooctylamine under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Industrial Chemistry: Employed as an intermediate in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluorooctylamino group may enhance binding affinity through hydrophobic interactions, while the dimethylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylsulfamoyl)-4-(trifluoromethylamino)benzoic acid
  • 3-(Dimethylsulfamoyl)-4-(perfluorooctylamino)benzoic acid
  • 3-(Dimethylsulfamoyl)-4-(octylamino)benzoic acid

Uniqueness

3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid is unique due to the presence of the trifluorooctylamino group, which imparts distinct physicochemical properties such as increased hydrophobicity and thermal stability. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

Molecular Formula

C17H25F3N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

3-(dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid

InChI

InChI=1S/C17H25F3N2O4S/c1-22(2)27(25,26)15-12-13(16(23)24)8-9-14(15)21-11-7-5-3-4-6-10-17(18,19)20/h8-9,12,21H,3-7,10-11H2,1-2H3,(H,23,24)

InChI Key

ZAJDYPRGNPKHEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)NCCCCCCCC(F)(F)F

Origin of Product

United States

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